
Detralex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S 5682 is a purified flavonoid fraction composed of 90% diosmin 7-rhamnoglucoside and 10% hesperidin 7-rhamnoglucosid. Chemical name matches: detralex methotrexate. S 5682 has anti-oedematous effect anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Detralex exerts its therapeutic effects through several mechanisms:
- Venotonic Action : Enhances venous tone and reduces venous distensibility.
- Anti-inflammatory Effects : Decreases inflammation markers and improves lymphatic drainage.
- Endothelial Protection : Exhibits protective effects on endothelial cells, reducing oxidative stress.
Treatment of Chronic Venous Insufficiency
This compound is primarily indicated for the management of symptoms associated with CVI. Clinical studies demonstrate significant improvements in symptoms such as leg heaviness, pain, and edema.
- Study Findings :
- A multicenter study showed that after 6 months of treatment with this compound, patients experienced a statistically significant reduction in leg volume and improvement in quality of life metrics (Visual Analog Scale and Chronic Venous Insufficiency Quality of Life Questionnaire) .
- In a cohort of patients with severe CVI, this compound administration resulted in symptom relief in the majority of cases, indicating good tolerability and efficacy .
Post-Sclerotherapy Support
This compound has been evaluated as an adjunct therapy following sclerotherapy for varicose veins.
- Results :
Treatment of Edema
This compound is effective in managing edema associated with various conditions, including post-surgical recovery.
- Observational Studies :
Case Study 1: Efficacy in Chronic Venous Disease
A longitudinal study involving 253 patients with CEAP class C3 to C4 reported:
- Leg Volume Reduction : Average decrease of 121 cm³ after 6 months.
- Symptom Improvement : Significant reductions in pain and discomfort levels were noted .
Case Study 2: Endothelial Dysfunction Correction
In a controlled animal study investigating endothelial dysfunction induced by L-NAME:
- Findings : this compound significantly improved endothelial function and reduced platelet aggregation, indicating its potential role in vascular health .
Data Tables
Eigenschaften
CAS-Nummer |
111804-73-0 |
---|---|
Molekularformel |
C56H66O30 |
Molekulargewicht |
1219.1 g/mol |
IUPAC-Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15.C28H32O15/c2*1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3;3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+;10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m00/s1 |
InChI-Schlüssel |
UPZXYHXBFVZRHQ-RSZBNIDCSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
111804-73-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S 5682; Arvenum 500; Capiven; Detralex; S-5682; S5682; Venitol; detralex methotrexate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.